2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole
Description
This compound is a heterocyclic hybrid molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-methoxy-1,3-benzothiazole moiety via a piperazine bridge. The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine, making it a promising candidate for targeting adenosine or kinase receptors . The 1,6-dimethyl substitution on the pyrazolo-pyrimidine ring enhances metabolic stability, while the 4-methoxy group on the benzothiazole moiety may influence lipophilicity and binding affinity .
Properties
IUPAC Name |
2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-12-21-17-13(11-20-24(17)2)18(22-12)25-7-9-26(10-8-25)19-23-16-14(27-3)5-4-6-15(16)28-19/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIJRMGCVIHCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in the cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively). This suggests that the compound is effective in inhibiting the growth of these cancer cell lines.
Biochemical Analysis
Biochemical Properties
The compound 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation. This interaction with CDK2 suggests that the compound may have significant effects on cellular processes and could potentially be used in the treatment of diseases such as cancer.
Cellular Effects
In cellular studies, this compound has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116. This suggests that the compound may have a broad range of effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that integrates several pharmacophores, including a pyrazolo[3,4-d]pyrimidine moiety and a benzothiazole unit. The molecular formula is , and it has a molecular weight of approximately 354.4 g/mol. Its unique structure suggests multiple avenues for biological interaction and therapeutic utility.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific compound has been studied for its potential as an epidermal growth factor receptor inhibitor (EGFRi) and its ability to induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular pathways:
- EGFR Inhibition : The compound binds to the EGFR kinase domain, leading to reduced phosphorylation and activation of downstream signaling pathways associated with cell proliferation.
- Cell Cycle Arrest : Flow cytometric analyses reveal that the compound induces cell cycle arrest at the S and G2/M phases, which is crucial for halting cancer cell proliferation.
- Apoptosis Induction : The increase in pro-apoptotic proteins relative to anti-apoptotic proteins suggests a mechanism for inducing programmed cell death in malignant cells.
Case Studies
Recent studies have demonstrated the efficacy of this compound in various cancer models:
- Study on Lung Cancer Cells : A study assessed the compound's effects on A549 lung cancer cells, showing significant inhibition of cell growth and induction of apoptosis through enhanced BAX expression relative to Bcl-2 levels .
- In Vitro Studies on Colon Cancer : Another investigation evaluated the compound against HCT-116 colon cancer cells, corroborating its potential as a therapeutic agent with promising IC50 values .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolo-pyrimidine derivatives, which are often compared to purine analogues due to their structural mimicry. Below is a detailed comparison with structurally related compounds:
Key Findings from Comparative Studies:
Bioavailability: The target compound’s piperazine linker and 4-methoxy group likely enhance solubility compared to hydroxylated analogues like A5, which exhibit poor membrane permeability due to phenolic groups .
Selectivity : The benzothiazole moiety may confer selectivity toward specific kinase isoforms, distinguishing it from hydrazine derivatives (e.g., compound 3 in ), which exhibit broader but weaker interactions.
Synthetic Complexity : Unlike simpler pyrazolo-pyrimidines (e.g., A5), the target compound requires multi-step synthesis, including piperazine coupling and benzothiazole functionalization, as seen in analogous protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
